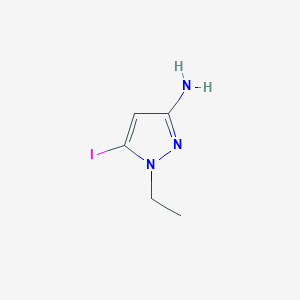

1-ethyl-5-iodo-1H-pyrazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8IN3 |

|---|---|

Molecular Weight |

237.04 g/mol |

IUPAC Name |

1-ethyl-5-iodopyrazol-3-amine |

InChI |

InChI=1S/C5H8IN3/c1-2-9-4(6)3-5(7)8-9/h3H,2H2,1H3,(H2,7,8) |

InChI Key |

IZLHUDWGGHDRBK-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC(=N1)N)I |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 1 Ethyl 5 Iodo 1h Pyrazol 3 Amine

Reactivity at the Iodine Atom in 1-Ethyl-5-iodo-1H-pyrazol-3-amine

The carbon-iodine bond in this compound is a primary site for chemical reactions, enabling both substitution and coupling reactions.

Nucleophilic Substitution Reactions

The iodine atom can be displaced by various nucleophiles. While specific studies on nucleophilic substitution reactions of this compound are not extensively detailed in the provided search results, the general reactivity of iodo-pyrazoles suggests that reactions with alkoxides are feasible. For instance, the direct 4-alkoxylation of 4-iodo-1H-pyrazoles has been achieved through a copper(I)-catalyzed coupling protocol, indicating the potential for similar reactions at the 5-position. semanticscholar.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)

The iodine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org Iodo-substituted pyrazoles are known to participate effectively in Sonogashira cross-coupling reactions. arkat-usa.orgresearchgate.net For example, 1,3-disubstituted-5-chloro-4-iodopyrazoles have been successfully coupled with phenylacetylene (B144264) under typical Sonogashira conditions, which include a palladium catalyst like PdCl2(PPh3)2, a copper(I) co-catalyst (CuI), and a base such as triethylamine (B128534) in a solvent like DMF. researchgate.net This methodology is applicable for introducing alkynyl groups at the 5-position of the pyrazole (B372694) ring of this compound. The reaction is versatile and has been used in the synthesis of complex molecules and materials. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an aryl or vinyl halide. It is a powerful method for forming biaryl linkages and is widely used in pharmaceutical and materials science. nih.govrsc.org The Suzuki-Miyaura coupling of unprotected nitrogen-rich heterocycles, including pyrazoles, has been reported to proceed under mild conditions with good to excellent yields. nih.gov Precatalysts such as those employing SPhos and XPhos ligands have been found to be effective for the coupling of unprotected chloroindazoles, suggesting their potential utility for iodo-pyrazoles as well. nih.gov

| Reaction | Catalyst/Reagents | Substrate Example | Product Type | Yield | Reference |

| Sonogashira Coupling | PdCl2(PPh3)2, CuI, Et3N, DMF | 1,3-Disubstituted-5-chloro-4-iodopyrazole | 5-Chloro-4-(phenylethynyl)pyrazole | Good | researchgate.net |

| Suzuki-Miyaura Coupling | XPhos Pd G2 precatalyst | 4-Bromo-3,5-dinitro-1H-pyrazole | 4-Aryl/heteroaryl-3,5-dinitropyrazole | Not specified | rsc.org |

| Nucleophilic Substitution (Alkoxylation) | CuI, 3,4,7,8-tetramethyl-1,10-phenanthroline, K-t-BuO | 4-Iodo-1H-pyrazoles | 4-Alkoxy-1H-pyrazoles | Not specified | semanticscholar.org |

Functionalization of the Pyrazole Ring System

Beyond reactions at the iodine atom, the pyrazole ring itself can be functionalized through various methods.

C-H Functionalization (e.g., Sulfenylation, Benzylation, Thiolation)

Oxidative Dehydrogenative Couplings

Oxidative dehydrogenative coupling reactions provide a route to form new bonds, often C-N or N-N bonds, by removing hydrogen atoms. Studies on pyrazol-5-amines have demonstrated the selective formation of azopyrrole derivatives through such couplings. nih.govacs.org One method involves an iodine-mediated reaction that installs both a C-I and an N-N bond. nih.govacs.org Another approach uses a copper catalyst for the direct oxidative coupling of pyrazol-5-amines to form azopyrroles. nih.govacs.org These reactions showcase the ability of the pyrazole-amine scaffold to undergo oxidative transformations to create more complex heterocyclic systems.

| Reaction Type | Reagents | Product Type | Reference |

| C-H Halogenation | N-Halosuccinimides (NXS), DMSO | 4-Halogenated pyrazole derivatives | dntb.gov.ua |

| C-H Sulfenylation | Arylsulfonyl hydrazide, TBAI | 4-(Arylthio)-1H-pyrazol-3-amines | researchgate.net |

| Oxidative Dehydrogenative Coupling (Iodination/Azo formation) | I2, TBHP, K2CO3 | Iodo-substituted azopyrroles | nih.govacs.org |

| Oxidative Dehydrogenative Coupling (Azo formation) | CuI, TBHP | Azopyrroles | nih.govacs.org |

Reactivity of the Amino Group in this compound

Investigation of Regioselectivity and Chemoselectivity in Transformations

The reactivity of the this compound scaffold is governed by the interplay of its three key functional groups: the N-ethyl group, the C3-amino group, and the C5-iodo group. These substituents influence the electron density distribution within the pyrazole ring and provide multiple potential sites for reaction, making the study of regioselectivity and chemoselectivity paramount.

Regioselectivity in the transformations of this compound primarily concerns the differential reactivity of the C4 position versus the substituted C3 and C5 positions, as well as the two nitrogen atoms of the pyrazole ring. Electrophilic substitution reactions on the pyrazole ring are known to typically occur at the C4 position, which is the most electron-rich carbon atom in the absence of strongly directing substituents. The presence of the electron-donating amino group at C3 is expected to further activate the C4 position towards electrophiles.

Conversely, transformations involving the iodine atom at C5, such as palladium-catalyzed cross-coupling reactions, are a key focus. The C-I bond is a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds. Research on related 3-iodo-1H-pyrazole derivatives has demonstrated successful Sonogashira cross-coupling reactions with terminal alkynes. arkat-usa.org However, the success and efficiency of such reactions are highly dependent on the other substituents present on the pyrazole ring. For instance, the presence of strongly electron-withdrawing groups can deactivate the system towards coupling reactions. arkat-usa.org In the case of this compound, the electron-donating nature of the amino group is anticipated to facilitate oxidative addition of the C-I bond to a palladium(0) catalyst, a crucial step in cross-coupling cycles.

Chemoselectivity involves the selective reaction of one functional group in the presence of others. The this compound molecule presents several reactive sites: the C5-iodo bond, the C3-amino group, and the pyrazole ring itself.

In palladium-catalyzed cross-coupling reactions, chemoselectivity between the C-I bond and the N-H bonds of the amino group is a critical consideration. While the C-I bond is the primary site for reactions like Suzuki, Sonogashira, and Heck couplings, the amino group can potentially compete as a nucleophile in Buchwald-Hartwig amination-type reactions. The choice of catalyst, ligands, and reaction conditions is therefore crucial to direct the reaction to the desired site. For example, in a potential Suzuki coupling, a palladium catalyst with appropriate phosphine (B1218219) ligands would be expected to selectively activate the C-I bond for coupling with a boronic acid derivative, leaving the amino group intact.

Furthermore, the amino group at the C3 position can undergo its own set of characteristic reactions, such as acylation, alkylation, and diazotization. The chemoselectivity of these transformations would depend on the reagents and conditions employed. For instance, acylation could be directed to the amino group under basic conditions, while under strongly acidic conditions, protonation of the amino group might deactivate it and favor reactions on the pyrazole ring, if any were possible under such conditions.

While specific experimental data on the regioselective and chemoselective transformations of this compound is not extensively available in the public domain, the expected reactivity can be inferred from studies on analogous pyrazole systems. The following table summarizes the anticipated outcomes of various transformations, highlighting the expected regioselectivity and chemoselectivity.

| Transformation Type | Reagents and Conditions | Expected Major Product | Regioselectivity | Chemoselectivity |

| Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-Ethyl-5-(alkynyl)-1H-pyrazol-3-amine | C5-functionalization | Selective reaction at the C-I bond over the amino group. |

| Suzuki Coupling | Arylboronic acid, Pd(OAc)₂, PPh₃, Na₂CO₃ | 1-Ethyl-5-aryl-1H-pyrazol-3-amine | C5-functionalization | Selective reaction at the C-I bond over the amino group. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand, base | 1-Ethyl-N,5-disubstituted-1H-pyrazol-3,5-diamine | C5-functionalization | Potential for both C-N and N-N bond formation, requiring careful condition optimization. |

| Electrophilic Bromination | N-Bromosuccinimide (NBS), CH₂Cl₂ | 1-Ethyl-4-bromo-5-iodo-1H-pyrazol-3-amine | C4-functionalization | Selective bromination of the pyrazole ring. |

| Acylation | Acetyl chloride, pyridine | N-(1-Ethyl-5-iodo-1H-pyrazol-3-yl)acetamide | N-functionalization | Selective acylation of the exocyclic amino group. |

It is important to note that the actual yields and selectivity of these reactions would need to be confirmed through experimental investigation. The steric hindrance from the N-ethyl group and the electronic effects of the C3-amino group could lead to deviations from the reactivity patterns observed in other pyrazole systems.

Spectroscopic and Advanced Structural Characterization of 1 Ethyl 5 Iodo 1h Pyrazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton (¹H) NMR Spectroscopic Analysis

No published ¹H NMR data for 1-ethyl-5-iodo-1H-pyrazol-3-amine could be found.

Carbon (¹³C) NMR Spectroscopic Analysis

No published ¹³C NMR data for this compound could be found.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

Single Crystal X-ray Analysis

No crystallographic data from single-crystal X-ray analysis for this compound has been reported in the searched literature.

Determination of Molecular Geometry and Conformation

Without X-ray diffraction data, the precise molecular geometry and conformation of this compound in the solid state cannot be determined.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

The fragmentation of this compound is expected to be initiated by the loss of various fragments. Key fragmentation pathways would likely involve:

Loss of the iodine atom: A prominent peak corresponding to the loss of an iodine radical ([M-I]⁺) would be anticipated.

Cleavage of the ethyl group: Fragmentation of the N-ethyl group could occur through the loss of an ethyl radical ([M-C₂H₅]⁺) or an ethene molecule ([M-C₂H₄]⁺).

Ring fragmentation: The pyrazole (B372694) ring itself can undergo cleavage, leading to various smaller charged fragments.

A plausible fragmentation pattern would involve the initial loss of the iodine atom, followed by fragmentation of the remaining ethyl-aminopyrazole cation.

Table 1: Predicted Major Mass Spectral Fragments for this compound

| Fragment Ion | Predicted m/z | Description |

| [C₅H₈IN₃]⁺ | 237 | Molecular Ion ([M]⁺) |

| [C₅H₈N₃]⁺ | 111 | Loss of Iodine ([M-I]⁺) |

| [C₃H₃IN₃]⁺ | 208 | Loss of Ethyl radical ([M-C₂H₅]⁺) |

| [C₅H₇N₂]⁺ | 95 | Loss of I and NH₂ |

| [C₂H₅]⁺ | 29 | Ethyl cation |

| [I]⁺ | 127 | Iodine cation |

Note: This table is based on predicted fragmentation patterns and not on experimental data for the specific compound.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its amine, pyrazole, ethyl, and carbon-iodine functionalities.

While a specific IR spectrum for this compound is not available, the spectrum of the related compound 1-ethyl-1H-pyrazol-5-amine can be used as a reference. nih.gov The introduction of an iodine atom at the C5 position is expected to influence the vibrational frequencies of the pyrazole ring and introduce a characteristic C-I stretching vibration.

Key expected vibrational modes for this compound include:

N-H stretching: The primary amine (NH₂) group will show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H stretching: The ethyl group and the pyrazole ring C-H will exhibit stretching vibrations around 2850-3000 cm⁻¹.

C=N and C=C stretching: The pyrazole ring contains C=N and C=C bonds, which will have characteristic stretching vibrations in the 1400-1650 cm⁻¹ region.

N-H bending: The amine group will also show a bending (scissoring) vibration, typically around 1600 cm⁻¹.

C-N stretching: The stretching vibrations of the C-N bonds in the pyrazole ring and the C-NH₂ bond will appear in the fingerprint region (1000-1350 cm⁻¹).

C-I stretching: The carbon-iodine bond is expected to have a stretching vibration at lower wavenumbers, typically in the range of 500-600 cm⁻¹.

Table 2: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Asymmetric Stretch | ~3400 |

| Amine (N-H) | Symmetric Stretch | ~3300 |

| Amine (N-H) | Bending (Scissoring) | ~1620 |

| Alkyl (C-H) | Stretching | 2850-2960 |

| Pyrazole Ring (C=N, C=C) | Stretching | 1400-1650 |

| Carbon-Iodine (C-I) | Stretching | 500-600 |

Note: This table is based on characteristic group frequencies and data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy (e.g., for Charge Transfer Complex Investigations)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions within the pyrazole ring and the amino group.

Furthermore, this compound has the potential to form charge-transfer (CT) complexes, particularly with electron acceptors. The pyrazole ring and the amino group can act as electron donors (n and π donors), while the iodine atom can act as a σ-acceptor. The formation of a CT complex with an acceptor molecule, such as iodine or other electron-deficient species, would result in the appearance of a new, broad absorption band at a longer wavelength (lower energy) than the absorptions of the individual components. nih.govbu.edu.eg

Studies on charge-transfer complexes of various donors with iodine have shown that the position and intensity of the CT band are dependent on the nature of the donor and the solvent. nih.govbu.edu.eg In the case of this compound, the interaction with an electron acceptor would likely involve the transfer of electron density from the nitrogen lone pairs or the pyrazole π-system to the acceptor. This would lead to a colored solution and a characteristic CT band in the visible region of the spectrum.

Table 3: Expected UV-Vis Absorption Characteristics for this compound and its Potential Charge Transfer Complex

| Species | Type of Transition | Expected λmax (nm) | Notes |

| This compound | π→π | 200-280 | Absorption of the pyrazole ring. |

| This compound | n→π | >280 | Typically weaker absorption. |

| CT Complex with an Acceptor | Charge Transfer | 350-500 | Broad, new absorption band. nih.govbu.edu.eg |

Note: The λmax values are approximate and can be influenced by the solvent and the specific acceptor used in charge transfer studies.

Computational and Theoretical Investigations of 1 Ethyl 5 Iodo 1h Pyrazol 3 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important tool in the computational study of pyrazole (B372694) derivatives, offering a balance between accuracy and computational cost. researchgate.net It is extensively used to predict molecular geometries, electronic properties, and spectroscopic features of these heterocyclic systems.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their distribution across the molecule are crucial in determining its reactivity and electronic properties. acs.orgacs.org For pyrazole derivatives, the HOMO is typically localized on the electron-rich regions of the molecule, while the LUMO is found on the electron-deficient sites.

In related pyrazole systems, the introduction of substituents significantly influences the FMOs. For instance, electron-donating groups, such as the amino group in 1-ethyl-5-iodo-1H-pyrazol-3-amine, are expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing nature of the iodine atom is likely to lower both the HOMO and LUMO energy levels. The interplay between the ethyl group, the iodo substituent, and the amino group will ultimately determine the precise energy gap (Eg = ELUMO - EHOMO), which is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Computational studies on various pyrazole derivatives have calculated HOMO-LUMO energy gaps that vary depending on the substitution pattern. researchgate.netresearchgate.net For instance, DFT calculations on some pyrazole derivatives have shown energy gaps that are predictive of their biological activity and reactivity. researchgate.net

Interactive Table: Representative FMO Data for Substituted Pyrazoles

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

| 4-Iodopyrazole Complex | -6.8 | -1.2 | 5.6 | B3LYP/DFT |

| 3-Aminopyrazole (B16455) | -5.9 | 1.1 | 7.0 | B3LYP/6-311++G(d,p) |

| 4-Difluoromethyl Pyrazole Derivative | -7.2 | -1.5 | 5.7 | DFT |

Note: The data in this table is illustrative and derived from studies on related pyrazole compounds, not this compound itself.

Quantum Chemical Descriptors and Properties

From the HOMO and LUMO energies, a range of quantum chemical descriptors can be calculated to quantify the reactivity and stability of a molecule. These include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): Calculated as (I + A) / 2.

Chemical Hardness (η): Calculated as (I - A) / 2.

Chemical Softness (S): Calculated as 1 / (2η).

Electrophilicity Index (ω): Calculated as μ² / (2η), where μ is the chemical potential (-χ).

Tautomeric Equilibria and Stability Assessment

Aminopyrazoles, including this compound, can exist in different tautomeric forms. Tautomers are isomers that readily interconvert, typically through the migration of a proton. For 3-aminopyrazole systems, the primary tautomeric equilibrium involves the amino and imino forms.

Computational studies on 3(5)-aminopyrazoles have shown that the relative stability of the tautomers is highly dependent on the substitution pattern and the surrounding environment (gas phase vs. solvent). researchgate.net DFT calculations have been instrumental in predicting the most stable tautomer by comparing their total energies. For many 3(5)-aminopyrazoles, the 3-amino tautomer is found to be the most stable form in both the solid state and in solution. researchgate.net The ethyl group at the N1 position of this compound "fixes" the annular tautomerism, but the exocyclic amino-imino tautomerism remains possible. Theoretical calculations would be crucial to determine the relative energies of these tautomers and the transition state barriers for their interconversion. nih.gov

Conformational Analysis and Energy Profiles

The presence of the flexible ethyl group on the pyrazole ring introduces conformational isomerism. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule and the energy barriers between different conformations. DFT methods are well-suited for mapping the potential energy surface of a molecule as a function of its dihedral angles. mdpi.com

For this compound, the rotation around the N-C bond of the ethyl group would be a key conformational feature. Computational studies on N-alkylated heterocycles have shown that the energy differences between conformers are typically small, but the preferred conformation can influence the molecule's crystal packing and its interactions with biological targets. mdpi.com A detailed conformational analysis would involve a systematic rotation of the ethyl group and calculation of the corresponding energy profile to identify the global and local energy minima.

Solvent Effects on Electronic and Tautomeric Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT to simulate the effects of a solvent on the electronic structure and tautomeric equilibria.

For aminopyrazoles, studies have shown that polar solvents can alter the relative stability of tautomers. researchgate.net A more polar tautomer will be preferentially stabilized in a polar solvent. In the case of this compound, the effect of different solvents on its HOMO-LUMO gap, dipole moment, and tautomeric equilibrium could be systematically investigated using DFT-PCM calculations. This would provide valuable insights into its behavior in various reaction media.

Mechanistic Studies through Computational Chemistry

Computational chemistry provides a powerful lens through which to study reaction mechanisms, offering insights into transition states and reaction pathways that are often difficult to probe experimentally. umn.edu While no specific mechanistic studies on the synthesis or reactions of this compound have been found, computational methods have been applied to understand the formation of the pyrazole ring and its subsequent functionalization. mdpi.com

For example, DFT calculations can be used to model the cyclocondensation reaction that likely forms the pyrazole core of this molecule. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This can help in understanding the regioselectivity of the reaction and identifying the rate-determining step. Such computational studies have been performed for the synthesis of various pyrazole derivatives, providing valuable information for optimizing reaction conditions. umn.edu

Reaction Pathway Elucidation and Transition State Characterization

The elucidation of reaction pathways and the characterization of transition states are fundamental aspects of computational chemistry, providing a deep understanding of reaction mechanisms. For pyrazole systems, studies have explored various reactions, including synthesis routes and metabolic pathways. arkat-usa.orgnih.gov These investigations typically involve mapping the potential energy surface to identify intermediates and transition states, which are crucial for determining reaction kinetics and feasibility. However, no such studies detailing the reaction pathways or transition state geometries specifically for this compound have been reported.

Activation Energy and Reaction Barrier Calculations

A direct outcome of transition state analysis is the calculation of activation energies, which quantify the energy barrier that must be overcome for a reaction to occur. This data is vital for predicting reaction rates and understanding chemical reactivity. While activation energies have been calculated for various reactions involving different pyrazole derivatives, this specific information is not available for this compound.

Advanced Quantum Chemical Topology Methods

Modern computational chemistry leverages advanced topological methods to analyze the electron density of molecules, offering profound insights into chemical bonding and non-covalent interactions.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method that partitions the electron density of a molecule to define atoms and the bonds between them. mdpi.comresearchgate.net This analysis reveals the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) through the properties of the electron density at bond critical points. nih.gov While QTAIM has been applied to various heterocyclic compounds to understand their bonding characteristics, a specific QTAIM analysis of this compound is absent from the current literature.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov By mapping properties such as d_norm (a normalized contact distance) onto the Hirshfeld surface, researchers can identify and analyze different types of interactions, such as hydrogen bonds and van der Waals contacts, and their relative contributions to the crystal packing. researchgate.netnih.gov Studies on other pyrazole derivatives have utilized Hirshfeld analysis to understand their supramolecular chemistry. researchgate.netnih.gov However, a crystal structure for this compound, which is a prerequisite for Hirshfeld analysis, has not been reported, and consequently, no such analysis is available.

Intermolecular Interaction Energy Calculations

Complementing Hirshfeld surface analysis, the direct calculation of intermolecular interaction energies provides quantitative data on the strength of the forces holding molecules together in a crystal. mdpi.com These calculations can dissect the total interaction energy into components like electrostatic, dispersion, and repulsion terms, offering a detailed picture of the packing forces. Such calculations are crucial for understanding the physical properties of molecular solids. For this compound, the lack of crystallographic data precludes the calculation of its intermolecular interaction energies.

Semi-empirical Methods for Conformational and Electronic Analysis

Semi-empirical methods, which use parameters derived from experimental data, offer a computationally less expensive alternative to ab initio methods for studying large molecules. uni.lu These methods are often used for initial conformational searches and to obtain qualitative insights into electronic properties. While semi-empirical calculations have been performed on various pyrazoles, specific conformational and electronic analyses of this compound using these methods are not found in the literature. uni.lu

Role of 1 Ethyl 5 Iodo 1h Pyrazol 3 Amine As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Diverse Heterocyclic Systems

The inherent reactivity of the pyrazole (B372694) core, combined with its specific substituents, makes 1-ethyl-5-iodo-1H-pyrazol-3-amine a cornerstone for the synthesis of various heterocyclic compounds. Pyrazoles are recognized as "privileged scaffolds" in medicinal chemistry due to their widespread presence in biologically active molecules.

One of the most significant applications of 3-aminopyrazole (B16455) derivatives is in the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.netresearchgate.net The general synthetic strategy involves the condensation reaction between a 3-aminopyrazole and a 1,3-dielectrophilic species, such as a β-dicarbonyl compound or its equivalent. nih.gov

In the case of this compound, the 3-amino group can act as a nucleophile, attacking one of the electrophilic centers of the reaction partner. Subsequent intramolecular cyclization, driven by the pyrazole's N2 atom, leads to the formation of the fused pyrimidine (B1678525) ring. This reaction is often regioselective, yielding a single major product. researchgate.net The resulting pyrazolo[1,5-a]pyrimidine (B1248293) will bear the 1-ethyl and 5-iodo substituents, which can be retained or further modified in subsequent synthetic steps. The synthesis of such fused systems is of great interest as pyrazolo[1,5-a]pyrimidines are known to exhibit a range of biological activities, including acting as protein kinase inhibitors. nih.govnih.gov

Table 1: Examples of Reagents for Pyrazolo[1,5-a]pyrimidine Synthesis

| Reagent Type | Specific Example | Resulting Moiety |

|---|---|---|

| β-Dicarbonyl Compound | Acetylacetone | Dimethyl-substituted pyrimidine ring |

| β-Ketoester | Ethyl acetoacetate (B1235776) | Methyl and hydroxyl-substituted pyrimidine ring |

| Malononitrile Dimer | Amino and cyano-substituted pyrimidine ring |

This table illustrates common classes of reagents used in the synthesis of pyrazolo[1,5-a]pyrimidines from aminopyrazoles.

The iodine atom at the 5-position of this compound is a key functional handle for introducing a wide variety of substituents onto the pyrazole ring. arkat-usa.org Iodo-substituted heterocycles are particularly valuable intermediates in modern organic synthesis due to their ability to participate in a range of palladium-catalyzed cross-coupling reactions. arkat-usa.orgnih.gov

Reactions such as the Suzuki-Miyaura coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines) can be employed to form new carbon-carbon and carbon-heteroatom bonds at the C5 position. arkat-usa.orgnih.gov This allows for the systematic and predictable introduction of aryl, heteroaryl, alkyl, alkynyl, and amino groups, among others. The N-ethyl group at the 1-position provides stability and influences the electronic properties of the pyrazole ring, while the 3-amino group can be protected or used in further transformations after the cross-coupling step. This multi-faceted reactivity allows for the construction of highly complex and precisely substituted pyrazole derivatives. arkat-usa.orgnih.gov

Enabling Diversified Chemical Libraries for Further Research

The dual reactivity of this compound, stemming from its amino and iodo functionalities, makes it an ideal building block for the generation of diversified chemical libraries. scirp.orgbeilstein-journals.org Chemical libraries are large collections of distinct but structurally related compounds that are essential for high-throughput screening in drug discovery and materials science.

Starting from this single precursor, a vast array of derivatives can be synthesized. For instance, the 3-amino group can be acylated, alkylated, or converted into other functional groups. In parallel or sequentially, the 5-iodo group can be subjected to various cross-coupling reactions. This combinatorial approach allows for the rapid generation of a large number of unique molecules with diverse substitution patterns. The resulting libraries of novel pyrazole derivatives can then be screened for desired biological activities or material properties. scirp.orgnih.gov

Strategic Importance in Rational Organic Synthesis Design

In the context of rational organic synthesis, this compound is a strategically important intermediate. arkat-usa.org The concept of rational design involves the planned, step-by-step construction of a target molecule with a specific structure and function. The predictable and selective reactivity of the functional groups in this compound aligns perfectly with this philosophy.

The presence of the iodo group allows for the late-stage introduction of key structural motifs via robust and well-understood cross-coupling reactions. This is a significant advantage as it allows for the synthesis of a core structure that can then be diversified at a later stage, a strategy known as late-stage functionalization. The amino group provides another point for modification or for directing the regioselectivity of certain reactions. The stable N-ethyl group ensures that the pyrazole core remains intact throughout the synthetic sequence and can also play a role in modulating the properties of the final molecule. The ability to control the sequence of reactions and to selectively modify different parts of the molecule makes this compound a powerful tool for the efficient and logical synthesis of complex target compounds. nih.gov

Advanced Topics in Pyrazole Chemistry with Relevance to 1 Ethyl 5 Iodo 1h Pyrazol 3 Amine

Prototropic Tautomerism in Aminopyrazole Systems

Prototropic tautomerism, the relocation of a proton, is a fundamental characteristic of many heterocyclic compounds, including pyrazoles. wikipedia.org This phenomenon significantly influences their chemical reactivity and biological activity. encyclopedia.pubresearchgate.net In aminopyrazole systems, two primary forms of prototropic tautomerism are of particular interest: annular tautomerism and side-chain tautomerism.

Annular Tautomerism Phenomena

Annular tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms within the pyrazole (B372694) ring. nih.gov This results in two distinct tautomeric forms. For a generic 3(5)-substituted pyrazole, these are often referred to as the 1H- and 2H-tautomers. The position of this equilibrium is influenced by several factors, including the electronic nature of the substituents on the pyrazole ring, the solvent, and temperature. nih.govmdpi.com

Studies on various 3(5)-disubstituted-1H-pyrazoles have shown that the preferred tautomer often has the nitrogen with a lone electron pair closer to the more electron-withdrawing substituent. nih.gov For instance, in pyrazoles substituted with both an amino group and an ester or amide group, the tautomer with the ester or amide group at position 3 is often favored in the solid state. nih.gov However, in solution, a tautomeric equilibrium may be observed, as seen in the case of a 3-amino-5-carboxamide pyrazole derivative in DMSO. mdpi.com The stability of a particular tautomer is a delicate balance between the aromaticity of the pyrazole ring, internal hydrogen bonds, and intermolecular interactions. mdpi.com Theoretical calculations have indicated that for isolated molecules, the tautomer with the amino group at the 5-position might be preferred, but this can be altered by environmental factors. mdpi.com

Side-Chain Tautomerism Considerations

In addition to annular tautomerism, 3(5)-aminopyrazoles can theoretically exhibit side-chain tautomerism, involving the amino group substituent. encyclopedia.pub This would lead to the formation of imino tautomers. However, both theoretical and experimental studies suggest that for 3(5)-aminopyrazoles, the amino forms are significantly more stable, and the imino tautomers are generally not observed. encyclopedia.pub The equilibrium strongly favors the annular rearrangement between the two ring nitrogens. encyclopedia.pub

It's important to note that while the imino tautomers are less stable in simple aminopyrazoles, the introduction of specific substituents could potentially alter this balance. For example, studies on 4-nitroso-5-aminopyrazoles have shown that the compound exists as a mixture of amino/nitroso tautomers rather than the imino/oxime forms. nih.gov

Experimental and Theoretical Approaches to Tautomer Identification

A combination of experimental techniques and theoretical calculations is crucial for accurately identifying the predominant tautomeric forms of pyrazoles. nih.govresearchgate.net

Experimental Methods:

X-ray Crystallography: This technique provides definitive information about the tautomeric form present in the solid state. nih.govrsc.org For example, X-ray analysis of several 3,5-disubstituted pyrazoles has unequivocally determined the position of the N-H proton. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution. nih.govfu-berlin.de By analyzing chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, the position of the proton and thus the dominant tautomer can be determined. fu-berlin.demdpi.com In some cases, low-temperature NMR is used to slow down the proton exchange rate, allowing for the observation of signals from individual tautomers. fu-berlin.de Nuclear Overhauser Effect (NOE) experiments can also be used to establish the proximity of the pyrazole N-H proton to specific substituents, thereby identifying the tautomer. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy, particularly in combination with matrix isolation techniques, can be used to study the vibrational modes of different tautomers. mdpi.com This method, supported by theoretical calculations, has been used to determine that the 3-aminopyrazole (B16455) tautomer is more stable than the 5-aminopyrazole tautomer for the unsubstituted compound. mdpi.com

Theoretical Methods:

Density Functional Theory (DFT) and ab initio calculations: These computational methods are widely used to calculate the relative energies and Gibbs free energies of different tautomers, providing insights into their relative stabilities. nih.govresearchgate.netmdpi.com Calculations can be performed for isolated molecules (in vacuo) or by incorporating solvent models to understand environmental effects. mdpi.com Theoretical calculations have been instrumental in understanding the factors that influence tautomeric equilibria, such as the role of water molecules in lowering the energy barrier for proton transfer. nih.gov

| Method | Application in Tautomer Identification | Example Finding |

| X-ray Crystallography | Determines the tautomeric form in the solid state by locating the proton on the nitrogen atom. nih.govrsc.org | For pyrazoles with methyl and amino groups, the tautomer with the ester/amide group at position 3 is observed. nih.gov |

| NMR Spectroscopy | Identifies the predominant tautomer in solution through chemical shifts, coupling constants, and NOE. mdpi.comfu-berlin.de | For a 3-amino-5-carboxamide pyrazole, a tautomeric equilibrium is present in DMSO solution. mdpi.com |

| IR Spectroscopy | Distinguishes between tautomers based on their unique vibrational frequencies, often in an inert matrix. mdpi.com | The 3-aminopyrazole tautomer is predicted to be more stable than the 5-aminopyrazole tautomer. mdpi.com |

| Theoretical Calculations | Predicts the relative stability of tautomers and investigates the influence of substituents and environment. nih.govresearchgate.net | Electron-withdrawing groups favor the N1-H tautomer, while electron-donating groups stabilize the N2-H tautomer. researchgate.net |

Supramolecular Assembly and Crystal Engineering of Pyrazole Derivatives

The field of crystal engineering focuses on designing and synthesizing solid-state structures with desired properties by controlling intermolecular interactions. rsc.org Pyrazole derivatives are excellent building blocks for supramolecular assembly due to their ability to form robust hydrogen bonds and participate in other non-covalent interactions like π-stacking. nih.govmdpi.com

Hydrogen Bonding Networks in Solid State

The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom), making it a versatile synthon for constructing various hydrogen-bonded architectures. nih.gov These interactions are fundamental in directing the self-assembly of pyrazole derivatives in the solid state. nih.gov

Depending on the substituents and the crystallization conditions, pyrazoles can form a variety of hydrogen-bonded motifs, including:

Dimers: Two pyrazole molecules can associate through N-H···N hydrogen bonds to form cyclic dimers. rsc.org

Catemers (Chains): Pyrazole molecules can link together in a head-to-tail fashion to form one-dimensional polymeric chains, also known as catemers. nih.gov

Sheets and Frameworks: When additional hydrogen bonding sites are present on the substituents, more complex two-dimensional sheets and three-dimensional frameworks can be formed. nih.govmissouristate.edu For instance, pyrazoles with amino or carboxylic acid groups can engage in additional hydrogen bonding, leading to extended networks. nih.gov

π-Stacking Interactions and Columnar Architectures

The interplay between hydrogen bonding and π-stacking can lead to the formation of well-defined columnar architectures. In these arrangements, the pyrazole rings stack on top of one another, often in a slipped or parallel-displaced fashion, to maximize the attractive forces. researchgate.net The centroid-to-centroid distance between stacked rings is a key parameter used to characterize these interactions. researchgate.net

The nature and position of substituents on the pyrazole ring can influence the extent and geometry of π-stacking. researchgate.net By carefully selecting substituents, it is possible to tune the π-stacking interactions and thereby control the formation of specific supramolecular architectures. This control is a central aspect of crystal engineering with pyrazole derivatives. acs.orgworktribe.com

| Interaction Type | Description | Resulting Architectures |

| Hydrogen Bonding | Directional interaction between the pyrazole N-H (donor) and the lone pair of the other nitrogen atom (acceptor). nih.gov | Dimers, catemers (chains), 2D sheets, and 3D frameworks. rsc.orgnih.govmissouristate.edu |

| π-Stacking | Non-covalent interaction between the aromatic π-systems of adjacent pyrazole rings. acs.orgworktribe.com | Columnar stacks, stabilization of layered structures. researchgate.net |

Influence of Substituents on Supramolecular Arrangement

The supramolecular arrangement of pyrazole derivatives in the solid state is a finely tuned interplay of various non-covalent interactions, which are dictated by the nature and position of substituents on the pyrazole ring. In the case of 1-ethyl-5-iodo-1H-pyrazol-3-amine, the ethyl group at the N1 position, the iodine atom at the C5 position, and the amine group at the C3 position each play a crucial role in directing the crystal packing through a combination of hydrogen bonds, halogen bonds, and weaker van der Waals forces.

The pyrazole ring itself is a versatile building block for supramolecular assembly due to the presence of both a hydrogen bond donor (the pyrrole-type nitrogen, if unsubstituted) and a hydrogen bond acceptor (the pyridine-type nitrogen). nih.govrsc.org Substituents significantly modify these intrinsic properties.

The 3-amino group is a potent hydrogen bond donor and can readily participate in the formation of intermolecular hydrogen bonds. In related 5-amino-3-methyl-pyrazoles, the amino group has been observed to form N-H···N and N-H···O hydrogen bonds, leading to the formation of chains or more complex three-dimensional networks. nih.gov For this compound, the amino group is expected to form strong hydrogen bonds with the pyridine-type nitrogen of an adjacent pyrazole ring or potentially with the iodo substituent of another molecule.

The iodine atom at the C5 position is a key player in directing the supramolecular architecture through halogen bonding. rsc.orgresearchgate.net The iodine atom possesses a region of positive electrostatic potential, known as a σ-hole, on the side opposite to the C-I covalent bond, which can interact favorably with nucleophiles. rsc.orgresearchgate.net In various 5-iodo-1-arylpyrazoles, C-I···N, C-I···O, and C-I···π halogen bonds have been identified as significant structure-directing interactions. rsc.orguct.ac.za The strength and directionality of these halogen bonds can lead to the formation of well-defined supramolecular synthons, such as dimers and chains, which in turn organize into the final crystal lattice.

Interactive Data Table: Comparison of Supramolecular Interactions in Substituted Pyrazoles

| Compound | Key Substituents | Dominant Supramolecular Interactions | Resulting Motif |

| 5-Amino-1-(4-methoxybenzoyl)-3-methylpyrazole | 5-amino, 1-benzoyl | N-H···N, N-H···π(arene) hydrogen bonds | Chain of rings |

| 5-Amino-3-methyl-1-(2-nitrobenzoyl)pyrazole | 5-amino, 1-benzoyl | N-H···N, C-H···O hydrogen bonds | 3D framework |

| Dimethyl 1-(2-isopropylphenyl)-5-iodopyrazole-3,4-dicarboxylate | 1-aryl, 5-iodo | C-I···N halogen bond | Not specified |

| Dimethyl 1-(3-methoxyphenyl)-5-iodopyrazole-3,4-dicarboxylate | 1-aryl, 5-iodo | C-I···O halogen bond | Not specified |

Interactive Data Table: Crystallographic Data of a Related Pyrazolo[3,4-b]pyridine

| Parameter | Value |

| Compound | Ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |

| Dihedral Angle (pyrazole/pyridine rings) | 1.76 (7)° |

| Dihedral Angle (benzene/pyrazolopyridine) | 44.8 (5)° |

| Dihedral Angle (methoxyphenyl/pyrazolopyridine) | 63.86 (5)° |

| Key Intermolecular Interaction | C—H···π |

The provided data for related compounds illustrates the significant impact of substituents on the solid-state structure of pyrazole derivatives. While specific crystallographic data for this compound is not available in the provided search results, the analysis of these related structures provides a strong foundation for predicting its supramolecular behavior. The combination of the N1-ethyl group, the 3-amino group, and the 5-iodo substituent is expected to result in a complex and fascinating crystal structure governed by a network of hydrogen and halogen bonds.

Q & A

Q. How do solvent effects and pH influence the tautomeric equilibrium of the pyrazole ring in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.